molecular formula C9H14N2 B13033341 (1S)-1-(4-Methylphenyl)ethane-1,2-diamine

(1S)-1-(4-Methylphenyl)ethane-1,2-diamine

Cat. No.: B13033341
M. Wt: 150.22 g/mol
InChI Key: AQZSWECURAKYOG-SECBINFHSA-N
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Description

(1S)-1-(4-Methylphenyl)ethane-1,2-diamine is a chiral ethylenediamine derivative featuring a 4-methylphenyl substituent at the first carbon of the ethane-1,2-diamine backbone. Its molecular formula is C₉H₁₄N₂, with a molecular weight of 150.22 g/mol. The stereochemistry at the C1 position (S-configuration) and the para-methyl group on the aromatic ring influence its physicochemical properties, such as solubility, lipophilicity, and electronic interactions.

Properties

Molecular Formula

C9H14N2

Molecular Weight

150.22 g/mol

IUPAC Name

(1S)-1-(4-methylphenyl)ethane-1,2-diamine

InChI

InChI=1S/C9H14N2/c1-7-2-4-8(5-3-7)9(11)6-10/h2-5,9H,6,10-11H2,1H3/t9-/m1/s1

InChI Key

AQZSWECURAKYOG-SECBINFHSA-N

Isomeric SMILES

CC1=CC=C(C=C1)[C@@H](CN)N

Canonical SMILES

CC1=CC=C(C=C1)C(CN)N

Origin of Product

United States

Preparation Methods

Condensation and Reduction Approach

The most common synthetic route to (1S)-1-(4-Methylphenyl)ethane-1,2-diamine involves:

  • Starting materials: 4-methylbenzaldehyde and ethylenediamine.
  • Step 1: Imine Formation (Condensation): The aldehyde reacts with ethylenediamine to form an imine intermediate.
  • Step 2: Reduction: The imine is subsequently reduced, typically using sodium borohydride or catalytic hydrogenation, to yield the diamine product.

This two-step sequence is widely used due to its straightforwardness and relatively high yield.

One-Pot Telescoped Synthesis

A more advanced methodology involves a one-pot telescoped synthesis that integrates multiple reaction steps without intermediate isolation:

  • Darzens Reaction: Formation of an epoxysulfone intermediate from the aldehyde and chloromethylphenylsulfone.
  • Amine Treatment: The epoxysulfone reacts with an amine nucleophile under controlled temperature (0 °C to −8 °C) to favor regioselective attack.
  • Reduction: Sodium borohydride is added to reduce the intermediate to the vicinal diamine.

This method improves overall yield and operational simplicity by avoiding purification of intermediates. Optimization of reaction conditions such as solvent choice (1,2-dichloroethane preferred over dichloromethane), temperature control, and reagent equivalents (amine and sodium borohydride increased) has been shown to enhance conversion efficiency.

Parameter Optimal Condition Effect on Yield
Temperature 0 °C to −8 °C during amine step Slows reaction, increases selectivity
Solvent 1,2-Dichloroethane Reduces solvent loss, improves yield
Amine equivalents 4 equivalents Ensures complete reaction
Sodium borohydride equiv. 8 equivalents Complete reduction of intermediates

Catalytic Hydrogenation Method

An alternative industrially relevant approach involves catalytic hydrogenation of iminodiacetonitrile derivatives:

  • Starting material: Iminodiacetonitrile dissolved in an organic solvent.
  • Catalyst and conditions: Use of hydrogenation catalysts under elevated temperature (50–150 °C) and pressure (5–25 MPa) in an autoclave.
  • Additives: Ion exchange resins (strongly basic anion exchange resins) and molecular sieves as stabilizers.
  • Outcome: Hydrogenation yields N1-(2-aminoethyl)-1,2-ethanediamine, a compound closely related to the target diamine, with piperazine as a by-product.

This method is suitable for large-scale production due to its continuous operation potential and high selectivity under optimized conditions.

Purification Techniques

After synthesis, purification typically involves:

  • Extraction: Removal of inorganic salts and by-products by aqueous acidic and basic washes.
  • Chromatography: Silica gel column chromatography using hexanes/ethyl acetate mixtures for isolating the pure diamine.
  • Recrystallization: For further purity enhancement, especially for enantiomerically pure compounds.

Comparative Analysis of Preparation Methods

Method Starting Materials Key Steps Advantages Limitations
Condensation + Reduction 4-Methylbenzaldehyde, ethylenediamine Imine formation, reduction Simple, accessible reagents May require chiral resolution
One-Pot Telescoped Synthesis Aldehyde, chloromethylphenylsulfone, amine Darzens reaction, amine addition, reduction Higher yield, fewer purifications Requires precise temperature control
Catalytic Hydrogenation Iminodiacetonitrile Hydrogenation under pressure Scalable, continuous process Requires specialized equipment

Research Findings and Optimization

  • The one-pot telescoped method demonstrates improved yields by controlling temperature during amine addition, extending reaction time, and optimizing reagent ratios.
  • Use of less volatile solvents such as 1,2-dichloroethane prevents solvent loss in long reactions, enhancing reproducibility.
  • Catalytic hydrogenation methods benefit from ion exchange resin additives that stabilize intermediates and improve catalyst efficiency.
  • The chiral purity of this compound can be influenced by the stereochemistry of starting aldehydes or by employing chiral catalysts or resolution techniques post-synthesis.

Summary Table of Preparation Conditions

Preparation Method Temperature Range Pressure Catalysts/Additives Solvents Yield (%) (Reported)
Condensation + Reduction Room temperature Atmospheric None or mild reducing agents Ethanol, methanol, DCM Moderate to high (60–85%)
One-Pot Telescoped Synthesis 0 to −8 °C (amine step) Atmospheric Sodium borohydride 1,2-Dichloroethane Improved (up to 80%+)
Catalytic Hydrogenation 50–150 °C 5–25 MPa Hydrogenation catalyst, ion exchange resin, molecular sieve Organic solvents (e.g., toluene) High (variable, >80%)

This detailed analysis highlights that the preparation of this compound can be effectively achieved via condensation-reduction or advanced one-pot telescoped syntheses, with catalytic hydrogenation offering industrial scalability. Optimization of reaction parameters and purification protocols are critical for maximizing yield and stereochemical purity.

The choice of method depends on the scale, desired purity, and available equipment, with the one-pot telescoped synthesis representing a modern, efficient approach for research and development applications.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-(4-Methylphenyl)ethane-1,2-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or nitriles.

    Reduction: Further reduction can lead to the formation of secondary or tertiary amines.

    Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Conditions involving alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while substitution reactions can produce N-alkylated or N-acylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, (1S)-1-(4-Methylphenyl)ethane-1,2-diamine can be used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be studied for its potential interactions with biological molecules, such as enzymes or receptors. Its structure could make it a candidate for drug development or as a biochemical probe.

Medicine

In medicine, this compound may be investigated for its pharmacological properties. It could serve as a lead compound for the development of new therapeutic agents targeting specific diseases.

Industry

In industrial applications, this compound may be used in the production of specialty chemicals, polymers, or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism by which (1S)-1-(4-Methylphenyl)ethane-1,2-diamine exerts its effects depends on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Ethane-1,2-diamine Derivatives

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
This compound 4-Methylphenyl (monosubstituted) C₉H₁₄N₂ 150.22 Potential ligand in catalysis; moderate lipophilicity [15], [18]
(1R,2R)-1,2-Bis(4-fluorophenyl)ethane-1,2-diamine 4-Fluorophenyl (disubstituted) C₁₄H₁₂F₂N₂ 258.26 High antimycobacterial activity; lower cytotoxicity than propane-1,3-diamine analogs [3], [5]
(1S,2S)-1,2-Bis(4-methoxyphenyl)ethane-1,2-diamine dihydrochloride 4-Methoxyphenyl (disubstituted) C₁₆H₂₀N₂O₂·2HCl 365.27 Chiral ligand in asymmetric synthesis; enhanced solubility due to methoxy groups [15]
1,2-Bis(4-chlorophenyl)ethane-1,2-diamine 4-Chlorophenyl (disubstituted) C₁₄H₁₂Cl₂N₂ 295.17 Antimicrobial activity; electron-withdrawing substituents increase reactivity [14]
(S)-1-(4-Fluorophenyl)ethane-1,2-diamine 4-Fluorophenyl (monosubstituted) C₈H₁₁FN₂ 154.19 Lower molecular weight; potential precursor for imidazoline synthesis [18]
N,N′-Bis(2-hydroxybenzyl)-1,2-ethanediamine 2-Hydroxybenzyl (disubstituted) C₁₆H₁₈N₂O₂ 270.33 Antimicrobial agent; chelating properties for metal complexes [8]

Stereochemical Influences

The (1S) configuration in the target compound and (1R,2R)/(1S,2S) configurations in disubstituted analogs () dictate enantioselectivity in catalysis and receptor binding. For example, (1S,2S)-bis(4-methoxyphenyl) derivatives are preferred in asymmetric hydrogenation .

Research Findings and Mechanistic Insights

Antimycobacterial Activity : Fluorinated and chlorinated disubstituted diamines () exhibit MIC values <10 µg/mL against Mycobacterium tuberculosis, attributed to their ability to disrupt cell-wall biosynthesis .

Corrosion Inhibition: Linear ethane-1,2-diamines with multiple amino groups (e.g., TETA, DETA) show high corrosion inhibition efficiency (70–90%) due to strong adsorption on metal surfaces .

Schiff Base Formation : The target compound’s primary amines can react with carbonyl groups to form imidazolines or Schiff bases (), useful in synthesizing bioactive molecules .

Biological Activity

(1S)-1-(4-Methylphenyl)ethane-1,2-diamine, also known as 4-methylphenyl ethylene diamine, is a chiral diamine compound with significant biological activity. This article explores its mechanisms of action, biological effects, and potential applications based on diverse research findings.

Chemical Structure and Properties

The compound features a central carbon atom bonded to two amine groups and a substituted aromatic ring, specifically a 4-methylphenyl group. The stereochemistry of (1S) configuration is crucial as it influences the compound's reactivity and interaction with biological systems.

The mechanism of action for this compound primarily involves:

  • Enzyme Inhibition : The compound can inhibit enzymes involved in inflammatory pathways, potentially reducing inflammation.
  • Receptor Modulation : It may act as a ligand for neurotransmitter receptors, influencing neurotransmission and related biological processes.
  • Oxidation-Reduction Reactions : The presence of amine functional groups allows participation in redox reactions under biological conditions.

Biological Activities

Research has identified several biological activities associated with this compound:

  • Anti-inflammatory Effects : Studies indicate that this compound can attenuate inflammatory responses through inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) .
  • Antimicrobial Properties : It exhibits antimicrobial activity against various pathogens, including bacteria and fungi. The minimum inhibitory concentration (MIC) values for specific strains suggest significant efficacy in preventing microbial growth .
  • Neuroprotective Effects : Preliminary studies suggest potential neuroprotective properties, possibly through modulation of oxidative stress pathways.

Case Studies and Research Findings

Several case studies have highlighted the biological activity of this compound:

  • Anti-inflammatory Study :
    • A study conducted on animal models demonstrated that administration of the compound significantly reduced edema and inflammatory markers compared to control groups. The results indicated a dose-dependent response in inflammation reduction .
  • Antimicrobial Efficacy :
    • In vitro testing against Staphylococcus aureus and Escherichia coli showed that this compound had low MIC values (0.156 mg/mL for S. aureus), indicating strong antimicrobial activity .
  • Neuroprotection :
    • Research investigating the neuroprotective effects revealed that the compound could reduce neuronal cell death induced by oxidative stress in cultured neurons. This suggests potential applications in neurodegenerative diseases.

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of this compound compared to structurally similar compounds:

Compound NameStructure FeaturesBiological Activity
(R)-1-(4-Methylphenyl)ethane-1,2-diamineEnantiomer of target compoundSimilar anti-inflammatory effects
2-Amino-4-methylphenolContains an amine and hydroxyl groupAntioxidant properties
N,N-DimethylbenzeneamineDimethylated derivativeDifferent receptor interactions
3-Amino-5-chlorobenzeneChlorinated derivativeAntimicrobial properties

This comparison highlights how structural variations can influence biological activity while underscoring the unique properties of this compound.

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